molecular formula C7H9NO3S B103924 4-Pyridineethanesulfonic acid CAS No. 53054-76-5

4-Pyridineethanesulfonic acid

Cat. No.: B103924
CAS No.: 53054-76-5
M. Wt: 187.22 g/mol
InChI Key: RGIIAYDCZSXHGL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known to be a sulfonated substrate for alkanesulfonate monooxygenase isolated from Escherichia coli

Cellular Effects

The cellular effects of 4-Pyridineethanesulfonic acid are not well studied. It is known that the compound is soluble in water , which suggests it could potentially interact with various types of cells and cellular processes. Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been reported.

Molecular Mechanism

It is known to interact with alkanesulfonate monooxygenase

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pyridineethanesulfonic acid can be synthesized through various methods. One common approach involves the sulfonation of pyridine derivatives. The reaction typically requires a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the process is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for efficiency and yield, utilizing advanced equipment and reaction conditions to produce the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridineethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfides .

Comparison with Similar Compounds

Comparison: 4-Pyridineethanesulfonic acid is unique due to its specific functional groups and the resulting chemical properties. Compared to similar compounds, it offers distinct reactivity patterns and applications, particularly in enzymatic reactions and as a substrate in chromatography .

Properties

IUPAC Name

2-pyridin-4-ylethanesulfonic acid
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InChI

InChI=1S/C7H9NO3S/c9-12(10,11)6-3-7-1-4-8-5-2-7/h1-2,4-5H,3,6H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIIAYDCZSXHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
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DSSTOX Substance ID

DTXSID9068823
Record name 4-Pyridineethanesulfonic acid
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Molecular Weight

187.22 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 4-Pyridineethanesulfonic acid
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CAS No.

53054-76-5
Record name 4-Pyridineethanesulfonic acid
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Record name 4-Pyridylethylsulfonic acid
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Record name 4-Pyridineethanesulfonic acid
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Record name 4-Pyridineethanesulfonic acid
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Record name 4-Pyridineethanesulfonic acid
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Record name 2-(4-pyridyl)ethanesulphonic acid
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Record name 4-PYRIDYLETHYLSULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-pyridineethanesulfonic acid interact with lanthanide metals, and what are the downstream effects?

A1: this compound acts as a ligand, coordinating with lanthanide metals like Europium (Eu) and Terbium (Tb) to form complexes. [, ] The pyridyl nitrogen in the ligand is protonated, resulting in a zwitterion with a positive pyridyl end and a negative sulfonate end. [] This zwitterionic nature allows it to interact with the positively charged lanthanide ions. In the formed complexes, the lanthanide metal is coordinated to nine oxygen atoms, with the ligand contributing through its sulfonate group. [] This coordination and the resulting crystal structures influence the photoluminescent properties of the complexes. For example, the Europium complex exhibits intense red emission, while the Terbium complex shows intense green emission in the solid state at room temperature. []

Q2: What is the structural characterization of this compound, and how does it influence the dimensionality of the formed complexes?

A2: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of this compound itself, they highlight its structural influence on complex formation. The protonated ligand, with its positive and negative ends, participates in hydrogen bonding. [] Interestingly, this hydrogen bonding leads to the formation of either two-dimensional networks (as seen with the Europium complex) or three-dimensional networks (observed in the Terbium complex). [] This difference in dimensionality showcases the significant role of the ligand's structure and its hydrogen bonding capability in dictating the overall architecture of the resulting metal complexes.

  1. Microwave-assisted Preparation, Structures, and Photoluminescent Properties of (H2O) {Ln=Tb, Eu;L=2-(4-pyridylium)ethanesulfonate, (4-pyH)+-CH2CH2-SO3− } - https://www.semanticscholar.org/paper/3031b9645ebb9a55ae7b8ed93b0b20fbf88a87c2

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